molecular formula C26H22FNO4 B11568156 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide

Cat. No.: B11568156
M. Wt: 431.5 g/mol
InChI Key: MHKPEGBBXSQFQF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the fluorobenzoyl group and the dimethylphenoxy moiety. Common reagents used in these steps include halogenated benzenes, phenols, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems and advanced analytical techniques ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogenated benzenes, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorobenzoyl)amino]-3-methylbenzoate
  • 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
  • 4-(Dichloro{4-[(2-fluorobenzoyl)oxy]phenyl}methyl)phenyl 2-fluorobenzoate

Uniqueness

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22FNO4

Molecular Weight

431.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide

InChI

InChI=1S/C26H22FNO4/c1-15-7-6-10-21(16(15)2)31-17(3)26(30)28-23-20-8-4-5-9-22(20)32-25(23)24(29)18-11-13-19(27)14-12-18/h4-14,17H,1-3H3,(H,28,30)

InChI Key

MHKPEGBBXSQFQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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